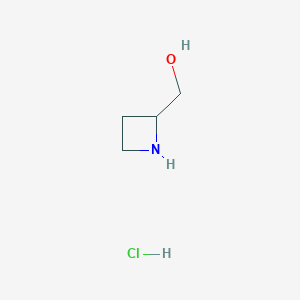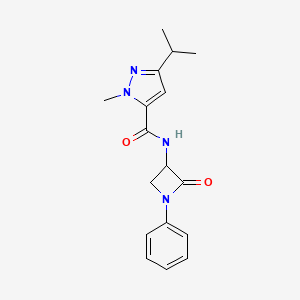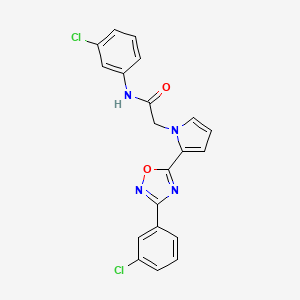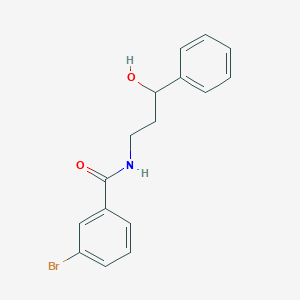![molecular formula C7H13NO2 B2374616 1-[(3S)-3-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one CAS No. 1421071-22-8](/img/structure/B2374616.png)
1-[(3S)-3-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-[(3S)-3-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one” is a chemical compound with the molecular formula C7H13NO2 . It is also known by the IUPAC name (1-acetyl-3-pyrrolidinyl)methanol .
Molecular Structure Analysis
The molecular structure of “1-[(3S)-3-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one” consists of a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms. Attached to this ring is a hydroxymethyl group (-CH2OH) and an acetyl group (-COCH3) .Physical And Chemical Properties Analysis
This compound has a molecular weight of 143.19 g/mol . It has one hydrogen bond donor and two hydrogen bond acceptors . The compound is an oil at room temperature .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- The synthesis of related compounds, like 1,2-dimethoxy-1,2-di(pyridin-2-yl)-1,2-ethanediol, involves a process that is characterized by NMR and IR spectral data. This synthesis process provides insights into the molecular and crystal structures of such compounds, which are crucial for understanding their chemical behavior and potential applications (Percino et al., 2006).
Chemical Properties and Stability
- A study on the ether derivatives related to the compound revealed their potential as efficient extractants for Fe(III) recovery. This research highlights the importance of chemical properties like phase contact time, HCl, Cl− concentrations, and the structure of extractants in the extraction process (Wojciechowska et al., 2019).
Molecular Characterization and Synthesis Methods
- In the realm of medicinal chemistry, the synthesis of 3-(Pyrrolidin-1-yl)piperidine, a related compound, is of major importance. The study provides a novel method for its synthesis, which is critical for large-scale production. This method is simpler compared to previously known techniques, making it relevant for practical applications (Smaliy et al., 2011).
Quantum Chemical Analysis
- DFT and quantum-chemical calculations of pyrrolidinones and their derivatives offer valuable information on their electronic properties, such as HOMO and LUMO energy levels. These insights are crucial for understanding the molecular behavior and potential applications in various fields (Bouklah et al., 2012).
Applications in Bioactive Compound Synthesis
- Pyrrolidines, including those structurally related to the compound , are used as intermediates in the synthesis of bioactive compounds. A study focused on the synthesis of chiral C2-symmetric pyrrolidines demonstrates their potential applications in catalyzing chemical reactions, which is essential for pharmaceutical development (Masaki et al., 1992).
Safety and Hazards
Propiedades
IUPAC Name |
1-[(3S)-3-(hydroxymethyl)pyrrolidin-1-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-6(10)8-3-2-7(4-8)5-9/h7,9H,2-5H2,1H3/t7-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZIPHPJTYHOXKM-ZETCQYMHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(C1)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1CC[C@@H](C1)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-butyl 4-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]-3-methyl-1H-pyrazole-1-carboxylate](/img/structure/B2374536.png)

![7-[(3,4-Dichlorophenyl)methyl]-8-(3,5-dimethylpyrazol-1-yl)-1,3-dimethylpurine-2,6-dione](/img/structure/B2374540.png)
![N-octyl-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2374541.png)

![ethyl 3-(benzo[d]thiazol-2-yl)-2-pivalamido-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2374545.png)

![6-[(4-Chlorophenyl)methylsulfanyl]-3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2374547.png)
![4-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]-1-(pyridin-3-yl)piperazin-2-one](/img/structure/B2374549.png)
![2-(2,5-dioxopyrrolidin-1-yl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2374550.png)
![5-Methyl-3-[[4-(6-phenylpyridazin-3-yl)piperazin-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B2374552.png)
